molecular formula C12H7ClN4O B7897374 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline CAS No. 1065484-80-1

2-((6-Chloropyridazin-3-yl)oxy)quinoxaline

Cat. No.: B7897374
CAS No.: 1065484-80-1
M. Wt: 258.66 g/mol
InChI Key: HBGJRSAPRSGGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloropyridazin-3-yl)oxy)quinoxaline ( 1065484-80-1) is a synthetic quinoxaline-based compound with a molecular formula of C12H7ClN4O and a molecular weight of 258.66 g/mol . This chemical serves as a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential pharmacological activities. Quinoxaline derivatives are extensively investigated for their broad spectrum of biological properties, including antimicrobial, anticancer, and anti-inflammatory effects . Specifically, derivatives featuring the 6-chloropyridazin-3-yl moiety have been identified as active agents in neuroscience research, showing nanomolar affinity for neuronal nicotinic acetylcholine receptors (nAChRs) . This makes the compound a key intermediate for researchers developing and studying new ligands for these receptors. The compound is also utilized in sophisticated synthetic studies to create complex fused heterocyclic systems, which are subjects of conformational analysis to understand their structural and energetic preferences . As a versatile scaffold, it enables further functionalization to explore structure-activity relationships and optimize biological activity . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Handling and Storage: Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-10-5-6-11(17-16-10)18-12-7-14-8-3-1-2-4-9(8)15-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGJRSAPRSGGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671827
Record name 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-80-1
Record name 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoxaline Core

The quinoxaline scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with α-ketoesters or diketones. For example, ethyl pyruvate reacts with o-phenylenediamine in n-butanol to yield 2-hydroxy-3-methylquinoxaline (2 ) in 80% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, producing 2-chloro-3-methylquinoxaline (3 ) with 60% efficiency. While this method introduces a methyl group, analogous protocols using unsubstituted α-ketoacids could generate 2-chloroquinoxaline, a critical intermediate for the target compound.

Table 1: Synthesis of Quinoxaline Chlorides

Starting MaterialReagentSolventTemperatureTimeYieldReference
o-PhenylenediamineEthyl pyruvaten-ButanolReflux1 h80%
2-HydroxyquinoxalinePOCl₃NeatReflux90 min60%

Introduction of the Chloropyridazin-3-yloxy Group

The ether linkage is established via nucleophilic aromatic substitution (SNAr) between 2-chloroquinoxaline and 6-chloropyridazin-3-ol. This reaction proceeds under basic conditions, where deprotonation of the hydroxyl group enhances nucleophilicity. In a representative protocol, 2-chloro-3-methylquinoxaline reacts with p-hydroxybenzaldehyde in acetonitrile with potassium carbonate (K₂CO₃) to form 2-(p-formylphenoxy)-3-methylquinoxaline (4 ) after 30 hours. Adapting this method, 6-chloropyridazin-3-ol could displace the chloride in 2-chloroquinoxaline under similar conditions.

Critical Parameters for SNAr:

  • Base: K₂CO₃ or NaH to deprotonate the hydroxyl group.

  • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) facilitate dissolution of intermediates.

  • Temperature: Reflux conditions (80–100°C) accelerate reaction kinetics.

Optimization of Reaction Conditions

Solvent Systems and Biphasic Purification

Patent literature highlights the use of biphasic solvent systems (e.g., water/toluene) to enhance purity during cyclization and deprotection steps. For the target compound, post-reaction extraction with toluene and aqueous NaOH could isolate the product while removing unreacted starting materials. For instance, a biphasic mixture of acetonitrile and water enabled 98.1% purity for a related quinoxaline derivative after extraction.

Analytical Characterization

Successful synthesis requires validation via spectroscopic and chromatographic methods:

  • IR Spectroscopy: Disappearance of C-Cl stretches (~1,038 cm⁻¹) confirms substitution.

  • NMR: Aromatic proton shifts between δ 7.3–8.5 ppm verify the quinoxaline and pyridazine moieties.

  • HPLC: Purity assessments (>98%) align with protocols for varenicline intermediates.

Challenges and Alternative Approaches

Byproduct Formation

Competing reactions, such as di-substitution or hydrolysis of the chloropyridazine group, may occur. Patent data indicate that controlled addition of reagents and phased temperature ramping mitigate these issues .

Chemical Reactions Analysis

2-((6-Chloropyridazin-3-yl)oxy)quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Quinoxaline derivatives, including 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline, have demonstrated significant antimicrobial activity. Studies indicate that these compounds are effective against a variety of bacterial strains, showcasing their potential as antibacterial agents . The presence of halogen atoms such as chlorine enhances their lipophilicity and bioavailability, contributing to their efficacy against infections .

Anticancer Applications

Research has highlighted the potential of quinoxaline derivatives in targeting specific cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines, suggesting that these compounds could serve as effective anticancer drugs .

Anti-inflammatory Effects

Some quinoxaline derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The unique structure of this compound may influence its interaction with biological targets involved in inflammatory pathways.

Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various quinoxaline derivatives, this compound was tested against HCT-116 and MCF-7 cell lines. The compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming established anticancer drugs like doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of quinoxaline derivatives, including this compound, demonstrated effectiveness against multiple bacterial strains with varying degrees of resistance, indicating its potential role in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, quinoxaline derivatives have been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . Additionally, the compound can interact with cell membranes, leading to changes in membrane permeability and cell signaling pathways .

Comparison with Similar Compounds

Antibacterial Quinoxaline Derivatives

Compound Substituents/Modifications Key Activity/IC₅₀/Potency Mechanism/Notes Reference
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline 6-Chloropyridazinyloxy at C2 Broad-spectrum antibacterial Inhibits bacterial enzymes via halogen interactions
3a (6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline) Chloropyridinylmethoxy at C2 Moderate antibacterial activity Improved yield via PTC-mediated synthesis
3f (6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine) Aromatic amine at C2 Selective antibacterial activity Enhanced solubility and target affinity

Key Findings :

  • The 6-chloropyridazinyloxy group in the target compound enhances halogen bonding with bacterial enzymes compared to the chloropyridinylmethoxy group in 3a .
  • Aromatic amines (e.g., 3f) improve solubility but reduce broad-spectrum activity due to steric hindrance .

Antiparasitic and Antiplasmodial Analogues

Compound Substituents/Modifications Key Activity/IC₅₀/Potency Mechanism/Notes Reference
BQR695 7-(3,4-Dimethoxyphenyl)quinoxaline with acetamide Antiplasmodial (PfPI4-kinase inhibition) Low resistance potential
2-Methyl-3-(naphthalen-2-yloxy)quinoxaline (2r) Naphthyloxy at C3, methyl at C2 Antiplasmodial (IC₅₀ ~0.1 µM) Targets Plasmodium apicoplast
Compound 33 (Thiazolinoquinoxaline) Thiazolino[5,4-b]quinoxaline core Antiamoebic (IC₅₀ = 0.17 µM) Induces oxidative stress in E. histolytica

Key Findings :

  • BQR695 and 2r demonstrate that bulky substituents (e.g., dimethoxyphenyl, naphthyloxy) improve antiparasitic potency by targeting specific enzymes or organelles .
  • The target compound’s chloropyridazinyloxy group may lack the steric bulk required for high antiplasmodial activity compared to naphthyloxy derivatives .

Anticancer and Chemotherapeutic Analogues

Compound Substituents/Modifications Key Activity/IC₅₀/Potency Mechanism/Notes Reference
XK469 Phenoxypropionic acid at C2 Antitumor (cell cycle arrest) Induces autophagy-apoptosis
4 (6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline) Bromo, chloro, and trifluoromethylphenyl groups Dual anticancer/antimicrobial DNA intercalation and enzyme inhibition

Key Findings :

  • XK469’s phenoxypropionic acid side chain enhances tumor selectivity, a feature absent in the target compound .
  • Halogenated derivatives (e.g., 4 ) show dual activity, suggesting that the target compound’s 6-chloro group could be optimized for similar multifunctionality .

Pesticidal and Herbicidal Analogues

Compound Substituents/Modifications Key Activity/IC₅₀/Potency Mechanism/Notes Reference
3f (2-(6-Methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile) Methoxy, phenyl, and nitrile groups Herbicidal (Protox inhibitor) Broad-spectrum fungicidal activity
3g (1-Allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one) Allyl and methoxy groups Fungicidal (vs. Colletotrichum) Synergistic with agricultural adjuvants

Key Findings :

  • Methoxy and phenyl groups (e.g., 3f, 3g) enhance pesticidal activity by inhibiting protoporphyrinogen oxidase (Protox) .
  • The target compound’s chloropyridazinyloxy group may lack the electron-withdrawing properties needed for Protox inhibition.

Mechanistic and Structural Insights

  • Electronic Effects : Chlorine atoms in the target compound act as electron-withdrawing groups, enhancing electrophilicity and enzyme binding .
  • Steric Considerations : Bulky substituents (e.g., naphthyloxy in 2r ) improve antiparasitic activity but reduce compatibility with bacterial targets .

Biological Activity

2-((6-Chloropyridazin-3-yl)oxy)quinoxaline is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of quinoxalines known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various studies and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C11H8ClN3O\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{O}

This compound features a quinoxaline core substituted with a chloropyridazine moiety, which may enhance its biological efficacy.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. A study highlighted that quinoxaline derivatives exhibit activity against various pathogens, including both gram-positive and gram-negative bacteria. The presence of halogen substituents, such as chlorine, can enhance the antimicrobial potency of these compounds .

CompoundActivityReference
This compoundAntimicrobial
Quinoxaline Derivative AAntifungal (EC50 = 0.87 µg/mL against G. zeae)
Quinoxaline Derivative BAntibacterial (inhibition of CPG2 secretion)

Anticancer Activity

Research has indicated that quinoxaline derivatives have promising anticancer activity. For instance, a study synthesized various quinoxaline derivatives and evaluated their effects on tumor cell lines such as HCT116 (colon carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer). Certain compounds exhibited significant cytotoxic effects and induced apoptosis in cancer cells, suggesting the potential of quinoxalines as anticancer agents .

Key Findings:

  • Compound VIIIc from the study showed significant disruption in the cell cycle at the G2/M phase in HCT116 cells.
  • The IC50 values for some derivatives were reported to be as low as 10.27 µM against VEGFR-2, indicating strong inhibitory action relevant to cancer therapy .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The compound has been shown to inhibit key enzymes involved in tumor growth and proliferation, such as VEGFR-2. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or function .

Case Studies

  • Antitumor Activity : In a comprehensive study involving multiple quinoxaline derivatives, this compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated that this compound could induce apoptosis and significantly inhibit cell growth.
  • Antimicrobial Efficacy : A series of experiments demonstrated that the compound exhibited notable antimicrobial activity against both bacterial and fungal strains, with specific EC50 values indicating its potency compared to standard antibiotics .

Q & A

Basic: What are the common synthetic routes for preparing 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions using 2,3-dichloroquinoxaline (DCQX) as a precursor. For example:

  • Route 1 : Reacting DCQX with 6-chloropyridazin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours to introduce the pyridazinyloxy group .
  • Route 2 : Microwave-assisted synthesis, which reduces reaction times (<1 hour) and improves yields by optimizing temperature and solvent systems (e.g., acetonitrile with catalytic KI) .
    Key challenges include regioselectivity control at the quinoxaline C2/C3 positions and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing quinoxaline derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton shifts at δ 7.5–9.0 ppm for quinoxaline protons) .
  • X-ray Crystallography : Resolves non-planar conformations and intermolecular interactions (e.g., C–H···O/N hydrogen bonds and π-stacking in crystal lattices). For example, torsion angles of 15–25° between quinoxaline and pyridazine rings indicate steric strain .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 25–30% contribution from H···Cl interactions in halogenated derivatives) .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Classified as a skin/eye irritant (GHS H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or photodegradation .

Advanced: How can reaction conditions be optimized for regioselective substitution on the quinoxaline core?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridazinol, favoring substitution at the C2 position over C3 .
  • Catalysts : KI (10 mol%) accelerates Cl⁻ displacement in DCQX, achieving >85% regioselectivity for C2-substituted products .
  • Temperature Control : Lower temperatures (50–60°C) reduce side reactions (e.g., di-substitution), while microwaves improve energy efficiency .

Advanced: What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects. For example:
    • Herbicidal Activity : Electron-withdrawing groups (Cl, NO₂) at C6 enhance protoporphyrinogen oxidase (PPO) inhibition (e.g., compound 3f in shows IC₅₀ = 0.8 µM) .
    • Anticancer Activity : Hydrazinyl substituents at C2 improve DNA intercalation (e.g., IC₅₀ = 12 µM against HeLa cells) .
  • Experimental Validation : Reproduce assays under standardized conditions (e.g., Colletotrichum antifungal tests at pH 6.5) to control for environmental variability .

Advanced: How do computational methods (e.g., molecular docking) inform the design of quinoxaline-based herbicides?

Methodological Answer:

  • Target Identification : Docking into PPO enzyme active sites (PDB: 1SEZ) identifies key interactions:
    • Chlorine at C6 forms hydrophobic contacts with Val336 and Phe392.
    • Pyridazinyl oxygen hydrogen-bonds with Arg98 .
  • DFT Calculations : Optimize substituent electronic profiles (e.g., nitro groups increase electrophilicity, enhancing binding ΔG by 2–3 kcal/mol) .

Advanced: What in vitro assays are recommended for evaluating the antitumor potential of quinoxaline derivatives?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <20 µM considered promising .
  • Apoptosis Markers : Measure caspase-3 activation via Western blotting in treated cells .
  • SAR Refinement : Introduce triazole or hydrazone moieties to enhance selectivity (e.g., compound 16 in shows 10-fold selectivity for tumor over normal cells) .

Basic: How are quinoxaline derivatives analyzed for environmental persistence and biodegradability?

Methodological Answer:

  • OECD 301F Test : Aerobic biodegradation in activated sludge (28-day study; <20% degradation indicates high persistence) .
  • Hydrolysis Studies : Monitor degradation at pH 4–9; half-life >30 days at pH 7 suggests stability in aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.